molecular formula C10H14ClN3O3S B7536045 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide

4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No. B7536045
M. Wt: 291.76 g/mol
InChI Key: GJTGPIXQDCKLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as CP-31398, is a small molecule compound that has been extensively researched due to its potential therapeutic applications. CP-31398 is a p53 stabilizing agent, which means that it can restore the function of the tumor suppressor gene p53 in cancer cells.

Mechanism of Action

4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide stabilizes the p53 protein by binding to its core domain, which prevents its degradation by the MDM2 protein. This results in the activation of the p53 signaling pathway, which induces cell cycle arrest, apoptosis, and DNA repair. 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide also enhances the DNA binding activity of p53, which increases its transcriptional activity and promotes the expression of downstream target genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy. 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is its specificity for the p53 protein, which reduces the potential for off-target effects. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiotherapy, which can enhance the efficacy of these treatments. One limitation of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose optimization in preclinical studies.

Future Directions

For research on 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide include optimizing its pharmacokinetic properties to improve its efficacy and safety in vivo. This could involve developing new formulations or delivery methods that improve its solubility and bioavailability. Another direction is to investigate the potential of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide in combination with other cancer therapies, such as immune checkpoint inhibitors or targeted therapies. Additionally, further research is needed to explore the potential of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide in other disease areas, such as neurodegenerative diseases.

Synthesis Methods

4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine, which is then reacted with 4-chloropyrrole-2-carboxylic acid to form 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide. The final product can be purified using column chromatography to obtain a pure compound.

Scientific Research Applications

4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been extensively researched for its potential therapeutic applications in cancer treatment. Its ability to restore the function of the p53 tumor suppressor gene has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3S/c11-8-6-9(13-7-8)10(15)12-2-4-14-3-1-5-18(14,16)17/h6-7,13H,1-5H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTGPIXQDCKLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCNC(=O)C2=CC(=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-1H-pyrrole-2-carboxamide

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